molecular formula C6H8OS B1600514 2-(Methoxymethyl)thiophene CAS No. 1487-28-1

2-(Methoxymethyl)thiophene

Cat. No. B1600514
CAS RN: 1487-28-1
M. Wt: 128.19 g/mol
InChI Key: BMZQEYGEQALEIO-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)thiophene is a chemical compound that belongs to the class of heterocyclic organic compounds. It is commonly used in scientific research as a building block for the synthesis of various organic compounds.

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are also used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biosensing

Thiophene-based compounds have been used in the development of biosensors . They can be used to detect various biological substances, including proteins and DNA .

Photosensitizers

Thiophene derivatives can act as photosensitizers . They work by transferring photon energy to oxygen molecules, generating reactive oxygen species (ROS) such as singlet oxygen, peroxide, superoxide, and hydroxyl radicals. These ROS can react with macromolecules, such as protein, lipid, or DNA, leading to oxidative damage under the irradiation of light .

Anti-Corrosion Agents

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They can protect metals from corrosion, which is crucial in many industries .

Voltage-Gated Sodium Channel Blockers

Some thiophene derivatives, such as articaine (a 2,3,4-trisubstituent thiophene), are used as voltage-gated sodium channel blockers . They are used in medical applications, for example, as a dental anesthetic in Europe .

Nonsteroidal Anti-Inflammatory Drugs

Thiophene derivatives, like suprofen (a 2-substituted thiophene), are known as nonsteroidal anti-inflammatory drugs . They are used to reduce inflammation and pain in the body .

properties

IUPAC Name

2-(methoxymethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-7-5-6-3-2-4-8-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZQEYGEQALEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437093
Record name 2-(methoxymethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)thiophene

CAS RN

1487-28-1
Record name 2-(methoxymethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
K Yoshida, K Takeda, T Fueno - Journal of the Chemical Society …, 1991 - pubs.rsc.org
The electrooxidation of 2,5-dimethyl- and tetramethyl-thiophene in methanol containing sodium methoxide produced isomeric mixtures (in either case 40%cis, 60%trans) of the …
Number of citations: 1 pubs.rsc.org
YL Gol'dfarb, BP Fabrichnyi, VI Rogovik - … of the Academy of Sciences of …, 1965 - Springer
By the reaction of organolithiurn derivatives of the thiophene series with chloromethyl methyl ether, the corresponding (methoxymethyl)thiophenes were obtained. 2. Under the action of …
Number of citations: 3 link.springer.com
T Weingartz, S Nagorny, J Adams, A Eitzeroth… - RSC …, 2023 - pubs.rsc.org
A series of bis(thienyl)ethenes (BTEs) possessing perfluorocyclopentene backbones and methoxymethyl groups (MOM) in the 2/2′-positions of the thiophenes was prepared and …
Number of citations: 1 pubs.rsc.org
H TAGAWA, K UENO - Chemical and Pharmaceutical Bulletin, 1978 - jstage.jst.go.jp
In order to search for new antiinflammatory agents, several acetic acid derivatives of sulfur containing tricyclic compounds were prepared. Initially, 4, 10-dihydro-10-oxobenzo [b] thieno […
Number of citations: 13 www.jstage.jst.go.jp
K FUEKI - jstage.jst.go.jp
… NH3 and CH3OH-N113 yielded 2-thenylalcohol and 2-methoxymethylthiophene respectively together with the amines even at room temperature, and in each case ( AT) was not …
Number of citations: 1 www.jstage.jst.go.jp
J Feng, MF Lv, GP Lu, C Cai - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
An unprecedented C–S formation method via direct oxidative C(sp3)–H bond functionalization and C–O cleavage of benzylic ethers was developed. Various thioesters including …
Number of citations: 21 pubs.rsc.org
X Tian, YL Ren, F Ren, X Cheng, S Zhao, J Wang - Synlett, 2018 - thieme-connect.com
A direct method was developed for the conversion of benzyl ethers into aryl nitriles by using NH 4 OAc as the nitrogen source and oxygen as the terminal oxidant with catalysis by …
Number of citations: 5 www.thieme-connect.com

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